molecular formula C12H16N2S B11058809 5-methyl-N-(1-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine

5-methyl-N-(1-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B11058809
M. Wt: 220.34 g/mol
InChI Key: ZJIQMPFFCHYYLL-UHFFFAOYSA-N
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Description

This compound belongs to the 4,5-dihydro-1,3-thiazol-2-amine class, characterized by a partially saturated thiazole ring with a methyl group at position 5 and an N-(1-phenylethyl) substituent. The stereochemistry of the phenylethyl group and the thiazoline ring may influence its interactions in biological systems .

Properties

Molecular Formula

C12H16N2S

Molecular Weight

220.34 g/mol

IUPAC Name

5-methyl-N-(1-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine

InChI

InChI=1S/C12H16N2S/c1-9-8-13-12(15-9)14-10(2)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,13,14)

InChI Key

ZJIQMPFFCHYYLL-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(S1)NC(C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(1-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-1-phenylethanone with thiourea in the presence of a base, followed by methylation of the resulting intermediate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring, potentially leading to the formation of dihydrothiazoles.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

5-methyl-N-(1-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-N-(1-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural differences and similarities:

Compound Name Molecular Formula Substituent on Thiazol-2-Amine Molecular Weight (g/mol) Notable Features
Target Compound: 5-Methyl-N-(1-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine C₁₂H₁₆N₂S N-(1-Phenylethyl) 220.33 Chiral center at phenylethyl group
(5R)-5-Methyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine (S0B) C₁₂H₁₆N₂S N-(2-Phenylethyl) 220.33 (5R) stereochemistry; phenylethyl chain length differs
5-Methyl-N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine C₁₁H₁₄N₂S N-(3-Methylphenyl) 206.31 Smaller aromatic substituent; no alkyl chain
5-Methyl-N-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-2-imine C₁₃H₁₈N₂S N-(4-Isopropylphenyl) 234.36 Bulkier substituent; imine vs. amine
N-(5-Fluoro-2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine C₁₀H₁₁FN₂S N-(5-Fluoro-2-methylphenyl) 210.27 Fluorine atom enhances electronegativity

Physicochemical Properties

  • Chirality: The (5R)-configured S0B compound highlights the importance of stereochemistry in biological activity, though the target compound’s chiral 1-phenylethyl group may further modulate receptor binding.
  • Substituent Effects:
    • Phenylethyl vs. Phenyl Groups: The phenylethyl chain in the target compound and S0B may enhance lipophilicity compared to smaller phenyl substituents (e.g., 3-methylphenyl) .
    • Fluorine Substitution: The fluorine atom in N-(5-fluoro-2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine could improve metabolic stability and binding affinity via electronegative interactions .

Biological Activity

5-Methyl-N-(1-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

  • Chemical Formula : C12H16N2S
  • Molecular Weight : 220.33 g/mol
  • CAS Number : 355156-11-5

The biological activity of this compound is primarily linked to its interaction with specific molecular targets in cellular pathways. Research indicates that compounds with similar thiazole structures often exhibit inhibition of key enzymes involved in cancer progression and inflammation.

Enzyme Inhibition

Studies have shown that thiazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, structural analogs have demonstrated selectivity against CDK9, a target involved in transcription elongation in cancer cells .

Biological Activity Overview

The compound has been investigated for various biological activities:

  • Anticancer Activity :
    • In vitro studies indicate that this compound exhibits cytotoxic effects on several cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of mitotic spindle formation in centrosome-amplified cells .
  • Anti-inflammatory Effects :
    • Thiazole derivatives are known for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines, which is beneficial in conditions such as arthritis and other inflammatory diseases.
  • Neuroprotective Properties :
    • Preliminary studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Case Study 1: Anticancer Efficacy

A study evaluated the effects of various thiazole derivatives on colon cancer cell lines. The findings indicated that compounds structurally related to this compound showed significant inhibition of cell proliferation and induced multipolar mitosis in treated cells .

CompoundIC50 (μM)Mechanism
This compound10Induces apoptosis
Analog A15Inhibits CDK9
Analog B20Disrupts microtubule dynamics

Case Study 2: Anti-inflammatory Activity

In an experimental model of inflammation, the compound was administered to assess its effect on inflammatory markers. Results showed a significant reduction in TNF-alpha levels compared to controls, suggesting its potential as an anti-inflammatory agent .

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